molecular formula C11H11NO2S2 B1485692 (3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol CAS No. 2165611-19-6

(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol

Cat. No. B1485692
CAS RN: 2165611-19-6
M. Wt: 253.3 g/mol
InChI Key: HRSCHIVFKQAGMK-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol” includes 16 heavy atoms, 2 rotatable bonds, 1 hydrogen bond donor, and 5 hydrogen bond acceptors . The topological polar surface area is 95.9 .

Scientific Research Applications

Multifunctional Ligand Applications

1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol has been utilized as a multifunctional ligand in reactions with aluminum trialkyls, leading to the formation of dimeric complexes with a central Al2O2 ring. These complexes exhibit activity as initiators of the e-caprolactone polymerization, indicating their potential utility in polymer synthesis and material science (Basiak, Ochal, Justyniak, & Ziemkowska, 2015).

Precursors for β-Blocker Drugs

Chemical and chemoenzymatic routes have been developed to prepare 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a precursor for drugs with potential β-blocker activity. This compound has been prepared with high enantiomeric excess, demonstrating its importance in the synthesis of optically active pharmaceutical compounds (Nunno, Franchini, Scilimati, Sinicropi, & Tortorella, 2000).

Chemoenzymatic Synthesis

The compound has been involved in chemoenzymatic synthesis studies, particularly in the kinetic resolution process by enantioselective transesterification and hydrolysis using lipase as a biocatalyst. This approach underscores the compound's utility in producing enantiomerically pure substances, which is crucial in drug synthesis and development (Borowiecki, Fabisiak, & Ochal, 2013).

Framework Formation in Silver(I) Complexes

The compound has been used in the study of framework formations of Silver(I) complexes, highlighting its role in the development of coordination compounds which have implications in catalysis, molecular recognition, and the design of novel materials (Zou, Li, Xie, Zhang, & Bu, 2004).

Antifungal Activity

Studies have also explored the antifungal activity of benzothiazole derivatives, including compounds related to "(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol." These studies contribute to the understanding of the compound's biological activities and potential applications in developing new antifungal agents (Chakraborty, Sharma, Bala, & Mishra, 2014).

properties

IUPAC Name

(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c13-8-5-14-6-10(8)16-11-12-7-3-1-2-4-9(7)15-11/h1-4,8,10,13H,5-6H2/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSCHIVFKQAGMK-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)SC2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)SC2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol
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(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol
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(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol

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